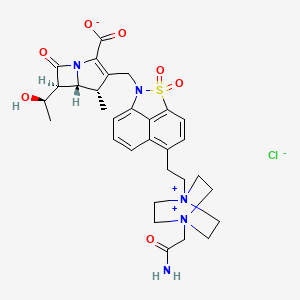![molecular formula C28H38O13 B1243915 1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid is a natural product found in Fusarium with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis from 6-methyl-5-hepten-2-one: A study by Hanzawa et al. (2012) explores the synthesis of related 3-hydroxy acids from 6-methyl-5-hepten-2-one, leading to compounds with a tetrahydropyran ring. This research is significant in understanding the chemical pathways and synthesis techniques for complex organic compounds including 1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid (Hanzawa et al., 2012).
Applications in Organic Synthesis
Biotechnological Production of Oxo- and Hydroxycarboxylic Acids
Aurich et al. (2012) discuss the biotechnological preparation of oxo- and hydroxycarboxylic acids, emphasizing their use as new building blocks in organic synthesis. This research is relevant for understanding the production and application of complex carboxylic acids in green chemistry (Aurich et al., 2012).
Esterifications in Organic Synthesis
Wang et al. (2012) have studied the esterification of primary alcohols in a water-containing solvent, which could have implications for the synthesis and modification of complex carboxylic acids like the one (Wang et al., 2012).
Structural and Chemical Characterization
Structural Analysis of Organic Salts
Jin et al. (2014) provide insights into the structure of organic salts formed from acidic compounds, which could inform the understanding of similar complex carboxylic acids (Jin et al., 2014).
Analysis of Novel Heterocyclic Derivatives
Talupur et al. (2021) delve into the synthesis and docking studies of novel carboxamides, demonstrating the potential for such compounds in various applications. This can be related to understanding the structure and potential applications of the complex carboxylic acid (Talupur et al., 2021).
Study on Quinolone Derivatives
Ukrainets et al. (2013) focus on the synthesis and biological activity of quinolone derivatives. The research methods and findings could be relevant to similar studies on complex carboxylic acids (Ukrainets et al., 2013).
Propiedades
Fórmula molecular |
C28H38O13 |
|---|---|
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C28H38O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-20(26(37)40-18)28(39,17-22(31)32)27(38)41-23(25(35)36)19(24(33)34)16-21(29)30/h6-7,9-10,13-14,18-20,23,39H,2-5,8,11-12,15-17H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36)/b7-6-,10-9-,14-13+ |
Clave InChI |
SCNKZRBYVALSHS-OXXZWVFOSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CC/C=C/C1CC(C(=O)O1)C(CC(=O)O)(C(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)O |
SMILES canónico |
CCCCCC=CCC=CCCC=CC1CC(C(=O)O1)C(CC(=O)O)(C(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)O |
Sinónimos |
CJ-15,183 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)
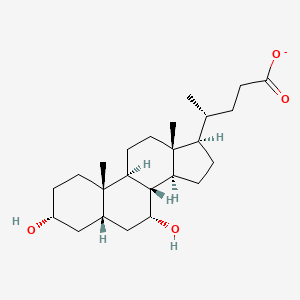
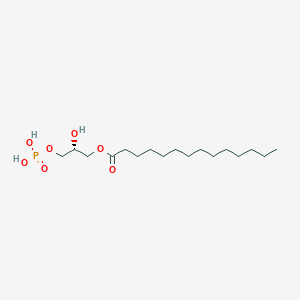
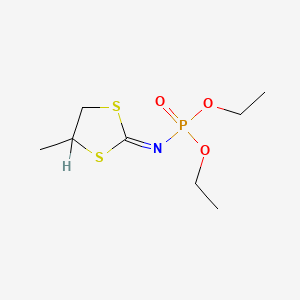
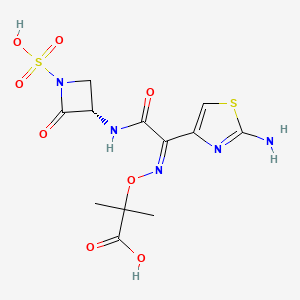
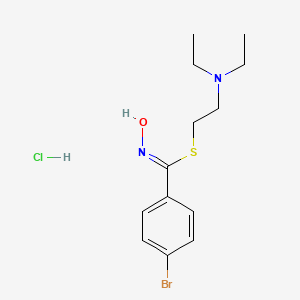
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243843.png)
![1-Azabicyclo[2.2.2]octane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B1243844.png)



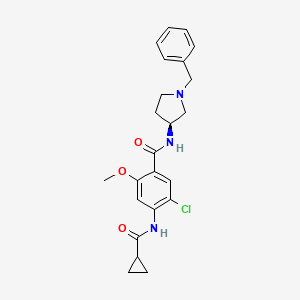
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-5,6-dimethoxy-2H-indazole](/img/structure/B1243854.png)
